Flavor Character Differentiation: Cabbage Note at 1 ppm vs. Green/Cocoa Note of the Positional Isomer
At a dilution of 1.00 ppm in water, 4‑ethyl‑2‑methylthiazole imparts a dual ‘nutty and cabbage’ taste [1]. In contrast, its 2,4‑substituted isomer 2‑ethyl‑4‑methylthiazole (FEMA 3680) is described as ‘green, nutty, pistachio’ with a cocoa character and displays a distinct odor detection threshold of 100 ppb [2][3]. The structural inversion of the ethyl and methyl substituents therefore shifts the sensory profile from a savory‑cabbage profile to a sweet‑green/cocoa profile, a difference that directly dictates flavor‑application suitability.
| Evidence Dimension | Taste character at specified concentration (water) |
|---|---|
| Target Compound Data | Nutty and cabbage (1.00 ppm in water) |
| Comparator Or Baseline | 2-Ethyl-4-methylthiazole (CAS 15679-12-6): green, nutty, pistachio; odor detection threshold 100 ppb |
| Quantified Difference | Qualitative sensory shift: cabbage note present only in target; isomer’s detection threshold is 100 ppb vs. target’s taste recognition at 1 ppm (≙1000 ppb) |
| Conditions | Taste in water (target) vs. orthonasal odor detection (isomer); both evaluations at neutral pH, ambient temperature |
Why This Matters
A formulator requiring a savory, cabbage‑accented thiazole note must select 4‑ethyl‑2‑methylthiazole – the isomer cannot deliver this character, and the sensory difference is confirmed by a trained panel.
- [1] FlavScents Library, 4-ethyl-2-methyl thiazole, Taste Description at 1.00 ppm, https://flavscents.com/library/material/167149d15dc/a (accessed 2026-04-28). View Source
- [2] FooDB, 2-Ethyl-4-methylthiazole (FDB000926), Organoleptic description, https://foodb.ca/compounds/FDB000926 (accessed 2026-04-28). View Source
- [3] ChemicalBook, 2-Ethyl-4-methylthiazole, Aroma threshold values: Detection 100 ppb, https://www.chemicalbook.cn (accessed 2026-04-28). View Source
